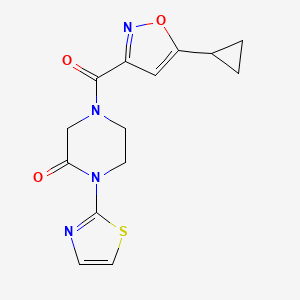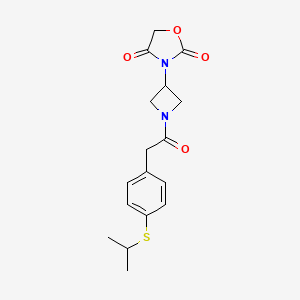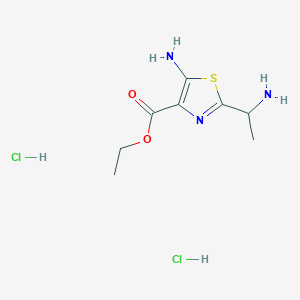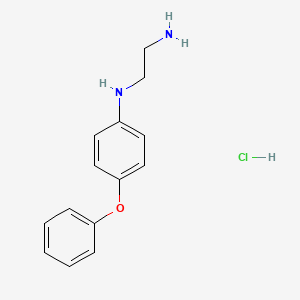
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride” is not specified, a similar compound, N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine, was synthesized through a series of reactions including quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Applications De Recherche Scientifique
Electrocatalytic 1,2-Diamination of Alkenes
This compound can be used in the electrocatalytic 1,2-diamination of alkenes . The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .
Synthesis of Pharmaceutical Compounds
The 1,2-diamine motif, which is present in this compound, is widely used in the synthesis of pharmaceutical compounds . This is due to its ability to introduce two amino groups simultaneously, which is a key feature in many pharmaceutical compounds .
Asymmetric Synthesis
The compound can be used in asymmetric synthesis, a method used to create pharmaceutical compounds . The 1,2-diamine motif in the compound plays a crucial role in this process .
Anti-Inflammatory Applications
N1-(4-Phenoxyphenyl)ethane-1,2-diamine phenyl urea derivatives have shown promising anti-inflammatory activity . Some of these derivatives have shown up to 78-71% TNF-a and 96-90% IL-6 inhibitory activity .
Antimicrobial Applications
These derivatives also exhibit promising antimicrobial activity against selected pathogenic bacteria and fungi . The structure-activity relationship (SAR) of these derivatives for antibacterial activity is strongly correlated with their SAR of antifungal activity .
Synthesis of Natural Products
The 1,2-diamine motif in the compound is widely present in natural products . Therefore, it can be used in the synthesis of these natural products .
Mécanisme D'action
Target of Action
Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to the inhibition of pro-inflammatory cytokines . This results in anti-inflammatory effects .
Result of Action
Similar compounds have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Propriétés
IUPAC Name |
N'-(4-phenoxyphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOZSQGGVSDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)
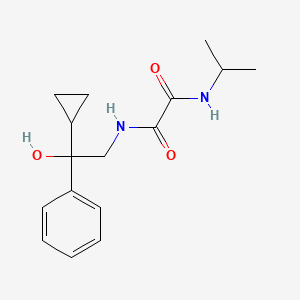
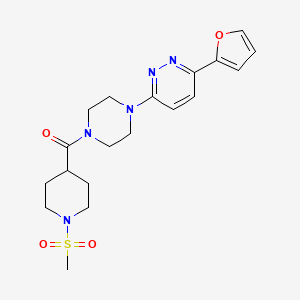

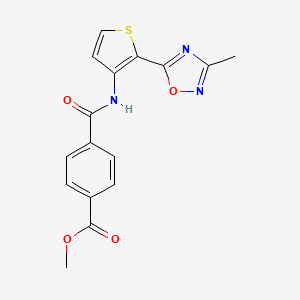
![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
